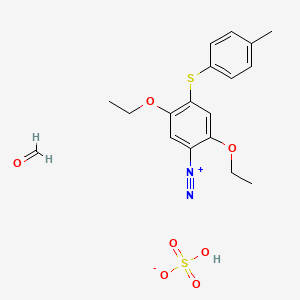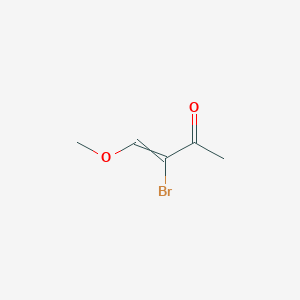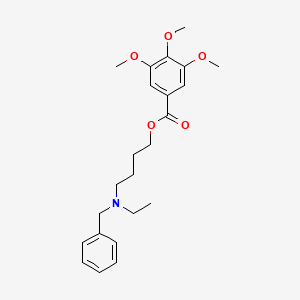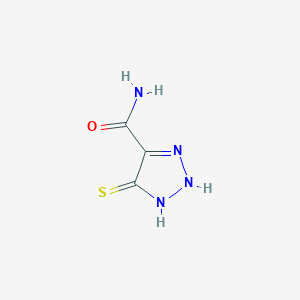
5-Mercapto-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercapto-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-mercapto-1,2,3-triazole with carboxamide derivatives. One common method involves the reaction with phosphorus decasulfide (P4S10) under controlled conditions . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Mercapto-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Mercapto-1H-1,2,3-triazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s ability to interact with biological targets has led to its investigation as a potential therapeutic agent. It is being explored for its antiviral, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products.
Mécanisme D'action
The mechanism of action of 5-Mercapto-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another member of the triazole family, known for its antifungal and antibacterial properties.
1,2,3-Triazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the development of high-density materials.
Uniqueness: 5-Mercapto-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both mercapto and carboxamide functional groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C3H4N4OS |
|---|---|
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)1-3(9)6-7-5-1/h(H2,4,8)(H2,5,6,7,9) |
Clé InChI |
AZMSMQZKBRVUHB-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNNC1=S)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



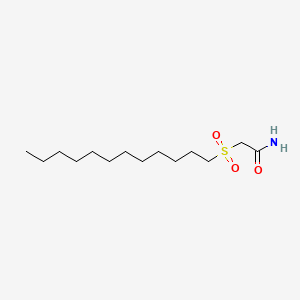
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
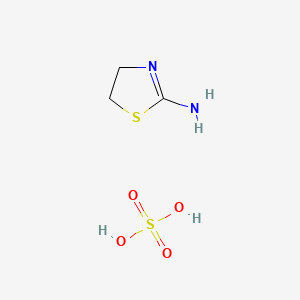
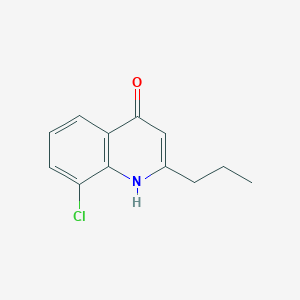
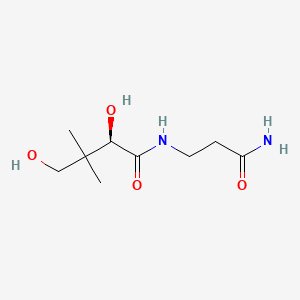
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
